molecular formula C18H14O4 B13943268 4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester

4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13943268
M. Wt: 294.3 g/mol
InChI Key: BCUKASGJHOZHHN-UHFFFAOYSA-N
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Description

4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, phenoxy, and carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid methyl ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid methyl ester group may produce an alcohol.

Scientific Research Applications

4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups may participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 4-hydroxy-8-phenoxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H14O4/c1-21-18(20)12-10-15-14(16(19)11-12)8-5-9-17(15)22-13-6-3-2-4-7-13/h2-11,19H,1H3

InChI Key

BCUKASGJHOZHHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2OC3=CC=CC=C3)C(=C1)O

Origin of Product

United States

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